4-(3-phenylphenoxy)butanoic Acid
Description
4-(3-Phenylphenoxy)butanoic acid is a substituted butanoic acid derivative featuring a phenoxy group attached to the 3-position of a phenyl ring. This compound belongs to the class of aryloxyalkanoic acids, which are studied for their catalytic, pharmacological, and material science applications. Its structure combines a four-carbon aliphatic chain with a biphenylether moiety, enabling unique interactions in biological and chemical systems.
Properties
CAS No. |
170638-89-8 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(3-phenylphenoxy)butanoic acid |
InChI |
InChI=1S/C16H16O3/c17-16(18)10-5-11-19-15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,17,18) |
InChI Key |
LALXRMLCEMDIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Chain Length and Catalytic Efficiency
The length of the aliphatic chain between the carboxylate group and the aromatic ring significantly impacts catalytic activity. demonstrates that:
- 4-Phenoxybutyric acid (four-carbon chain) shows moderate catalytic efficiency.
- Longer-chain analogs , such as 5-phenylvaleric acid (five-carbon chain), exhibit superior substrate performance due to enhanced flexibility and binding interactions.
Table 1: Chain Length vs. Catalytic Efficiency
| Compound | Chain Length | Catalytic Efficiency | Reference |
|---|---|---|---|
| 4-Phenoxybutyric acid | 4 carbons | Moderate | |
| 5-Phenylvaleric acid | 5 carbons | High | |
| 4-(3-Phenylphenoxy)butanoic acid | 4 carbons | Predicted moderate | — |
Substituent Effects on Bioactivity
Phenoxy Ring Modifications
- Halogenated Derivatives: 4-(4-Bromophenyl)butanoic acid () has a bromine substituent, increasing molecular weight (243.1 g/mol) and melting point (67°C).
- Methoxy Derivatives: 4-(3-Methoxyphenoxy)butanoic acid () adopts a planar carboxyl group conformation (HO—C(O)—CH2—CH2 torsion angle: 174.73°), critical for receptor binding. The 3-phenylphenoxy group in the target compound may introduce steric hindrance, altering binding kinetics.
Anti-Inflammatory Activity
- Fenbufen (4-biphenylbutanoic acid with a gamma-oxo group) shows enhanced anti-inflammatory activity compared to non-oxo analogs (). This highlights the importance of electron-withdrawing groups in modulating COX inhibition.
Pharmacological and Toxicological Profiles
- 4-Phenylbutanoic acid (–12) is a precursor to chlorambucil (anticancer drug), underscoring the pharmacological relevance of arylbutanoates. Its safety profile includes low acute toxicity (IC50 > 300 μM/L in healthy cells).
- 4-Guanidinobutanoic acid (), a uremic toxin, demonstrates the dual role of butanoic acid derivatives as both therapeutic agents and metabolic hazards.
Table 2: Pharmacological Data of Selected Analogs
Conformational Analysis
Crystal structures of 4-(4-chlorophenoxy)butanoic acid () reveal a twisted carboxyl group (torsion angle: 161.6°), whereas this compound likely adopts a similar conformation. Such twists influence hydrogen bonding and solubility.
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